molecular formula C13H22Cl2N2O B12291388 1-[4-(Propan-2-yloxy)phenyl]piperazine dihydrochloride

1-[4-(Propan-2-yloxy)phenyl]piperazine dihydrochloride

Cat. No.: B12291388
M. Wt: 293.23 g/mol
InChI Key: KNUPQFLRTQUSGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Propan-2-yloxy)phenyl]piperazine dihydrochloride is a chemical compound with a molecular formula of C13H20N2O.2HCl. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Propan-2-yloxy)phenyl]piperazine dihydrochloride typically involves the reaction of 4-(propan-2-yloxy)aniline with piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the dihydrochloride salt of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Propan-2-yloxy)phenyl]piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-[4-(Propan-2-yloxy)phenyl]piperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is used in the study of biological processes and as a tool in biochemical assays.

    Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.

    Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-[4-(Propan-2-yloxy)phenyl]piperazine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[2-(Propan-2-yloxy)phenyl]piperazine dihydrochloride
  • 1-[3-(Propan-2-yloxy)phenyl]piperazine dihydrochloride

Comparison: 1-[4-(Propan-2-yloxy)phenyl]piperazine dihydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, the position of the propan-2-yloxy group can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research applications.

Properties

Molecular Formula

C13H22Cl2N2O

Molecular Weight

293.23 g/mol

IUPAC Name

1-(4-propan-2-yloxyphenyl)piperazine;dihydrochloride

InChI

InChI=1S/C13H20N2O.2ClH/c1-11(2)16-13-5-3-12(4-6-13)15-9-7-14-8-10-15;;/h3-6,11,14H,7-10H2,1-2H3;2*1H

InChI Key

KNUPQFLRTQUSGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)N2CCNCC2.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.